Home > Products > Screening Compounds P104887 > 1-(dimethylsulfamoyl)-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide
1-(dimethylsulfamoyl)-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide -

1-(dimethylsulfamoyl)-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide

Catalog Number: EVT-4631609
CAS Number:
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-((4-(3-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (Lead 1)

  • Compound Description: This compound served as a lead compound in studies investigating inhibitors of the S100A2-p53 protein-protein interaction, a potential target for pancreatic cancer treatment. [, ] This lead and its derivatives exhibited cytotoxicity against various cancer cell lines, including pancreatic cancer cells.
  • Relevance: This compound shares several structural similarities with 1-[(dimethylamino)sulfonyl]-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide: a sulfonamide group, a 3-methoxyphenylpropyl substituent, and a piperazine or piperidine ring. These shared features suggest potential for analogous biological activity and target engagement. [, ]

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

  • Compound Description: ABT-737 is a BH3-mimetic that inhibits the antiapoptotic proteins Bcl-2 and Bcl-xL. It has been shown to increase the expression of the proapoptotic protein Bad by interfering with its degradation. []
  • Relevance: While structurally distinct from 1-[(dimethylamino)sulfonyl]-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide, ABT-737 highlights the biological relevance of targeting the Bcl-2 family in cancer treatment. The presence of a sulfonamide group in both compounds, although in different structural contexts, suggests a potential area for further exploration. []

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

  • Compound Description: This molecule is a key intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. [] Derivatives of this compound have shown efficacy against specific EGFR mutations. []
  • Relevance: Although structurally distinct from 1-[(dimethylamino)sulfonyl]-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one represents another example of a building block used in anticancer drug development. The presence of a dimethylamino group in both compounds, albeit in different positions and with different neighboring groups, suggests a potential pharmacophoric element. []

Trimers of N-alkylglycines

  • Compound Description: This class of compounds act as antagonists of L-glutamate receptors and have demonstrated neuroprotective effects against excitotoxicity. []
  • Relevance: While structurally diverse, the trimers of N-alkylglycines and 1-[(dimethylamino)sulfonyl]-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide share a common structural motif – a tertiary amine connected to a carbonyl group. This structural feature suggests a potential area for exploring similar biological activities. []

Properties

Product Name

1-(dimethylsulfamoyl)-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(3-methoxyphenyl)propyl]piperidine-4-carboxamide

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C18H29N3O4S/c1-20(2)26(23,24)21-12-9-16(10-13-21)18(22)19-11-5-7-15-6-4-8-17(14-15)25-3/h4,6,8,14,16H,5,7,9-13H2,1-3H3,(H,19,22)

InChI Key

YNBQRWZYDGMBHG-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC(=CC=C2)OC

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.